molecular formula C9H10BrNO2S B8426241 3-(4-Nitrophenylthio)propyl bromide

3-(4-Nitrophenylthio)propyl bromide

Cat. No.: B8426241
M. Wt: 276.15 g/mol
InChI Key: OKRLFWWHJSEZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrophenylthio)propyl bromide is an alkylating agent characterized by a propyl bromide backbone substituted with a 4-nitrophenylthio group. The nitro group (-NO₂) and thioether (-S-) moiety confer distinct electronic and steric properties, making this compound valuable in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

1-(3-bromopropylsulfanyl)-4-nitrobenzene

InChI

InChI=1S/C9H10BrNO2S/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2

InChI Key

OKRLFWWHJSEZOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Electron-Withdrawing vs. Electron-Donating Substituents: The nitro group in this compound is strongly electron-withdrawing, enhancing its electrophilicity compared to compounds with electron-donating groups like phenoxy (e.g., 4-chlorophenoxypropyl bromide, ). Thioether (-S-) linkages, as in the target compound, may confer greater stability against hydrolysis compared to oxygen-based ethers but lower solubility in polar solvents .

Physical Properties

Key physical data for selected compounds are summarized below:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Solubility Traits
This compound 4-Nitrophenylthio Not reported ~290.2 (calculated) Likely low polarity due to -NO₂
4-Chlorophenoxypropyl bromide (Compound 23) 4-Chlorophenoxy 158–160 351.44 Moderate polarity
3-(Boc-amino)propyl bromide Boc-protected amino Not reported 238.13 Polar aprotic solvents
4-(Dimethylamino)-1-(3-hydroxypropyl)pyridinium bromide Hydroxy, dimethylamino 112–114 261.16 High water solubility

Key Research Findings

  • Substituent Effects on Melting Points : Aryloxypropyl bromides () exhibit higher melting points (112–160°C) compared to aliphatic derivatives, likely due to crystallinity from aromatic stacking .
  • Biochemical Utility : Pyridinium bromides (e.g., ) are used in protein modification studies, whereas the target compound’s nitro group may limit biocompatibility .

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